4,4'-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes a deca-2,5,8-triyne backbone and two 2,2-dimethyl-1,3-dioxolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane).
Chemical Reactions Analysis
Types of Reactions
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or other oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, amine bases, potassium permanganate, osmium tetroxide, and hydrogen gas. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diols, while reduction reactions can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) involves its interaction with molecular targets and pathways. The compound’s triyne backbone allows it to participate in various chemical reactions, while the dioxolane groups provide stability and functionality. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A related compound with similar dioxolane groups but different backbone structure.
(4R,5R)-2,2-Dimethyl-α,α,α′,α′-tetraphenyldioxolane-4,5-dimethanol: Another compound with dioxolane groups and a different substitution pattern.
Uniqueness
4,4’-(Deca-2,5,8-triyne-1,10-diyl)bis(2,2-dimethyl-1,3-dioxolane) is unique due to its triyne backbone, which imparts distinct chemical reactivity and potential applications. The combination of the triyne structure with the dioxolane groups makes it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
112681-61-5 |
---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[10-(2,2-dimethyl-1,3-dioxolan-4-yl)deca-2,5,8-triynyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C20H26O4/c1-19(2)21-15-17(23-19)13-11-9-7-5-6-8-10-12-14-18-16-22-20(3,4)24-18/h17-18H,7-8,13-16H2,1-4H3 |
InChI Key |
WYPFOGADBWUPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CC#CCC#CCC#CCC2COC(O2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.